N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

Catalog No.
S585479
CAS No.
37707-23-6
M.F
C16H18N2S
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

CAS Number

37707-23-6

Product Name

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3

InChI Key

IJOZCCILCJIHOA-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Synonyms

N-desmethylpromethazine, N-desmethylpromethazine monohydrochloride

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (CAS 37707-23-6), commonly known as N-desmethylpromethazine or Promethazine EP Impurity C, is a primary compendial degradation product and a major hepatic cytochrome P450 (CYP2D6/CYP2B6) metabolite of the first-generation antihistamine promethazine [1]. Structurally, it is the N-monodesmethyl analog of the parent phenothiazine. In industrial and clinical procurement, this exact compound is primarily sourced as an analytical reference standard. It is critical for pharmaceutical quality control (QC) to meet strict European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monograph requirements for impurity profiling [2]. Furthermore, its direct correlation with CYP2D6 enzymatic activity makes it an indispensable biomarker standard for pharmacokinetic tracking and pharmacogenomic phenotyping in clinical research [3].

In regulatory compliance and metabolic profiling, substituting N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine with the parent drug, a crude phenothiazine mixture, or alternative impurities (such as Promethazine Sulfoxide / Impurity D) fundamentally compromises assay validity [1]. Compendial methods require exact Relative Retention Times (RRTs) and specific UV response factors to quantify degradation accurately [1]. A generic in-class substitute cannot calibrate the HPLC/UPLC system to resolve the N-demethylation pathway from oxidation pathways. Additionally, in pharmacokinetic studies, the formation of this specific N-desmethyl metabolite is tied directly to CYP2D6 and CYP2B6 activity, whereas other metabolites are not; using a surrogate standard would obliterate the ability to distinguish between poor and extensive metabolizer phenotypes [2].

CYP2D6-Dependent Metabolic Phenotyping

In pharmacokinetic workflows, the formation of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is strictly dependent on CYP2D6 enzymatic activity, making it a critical biomarker for patient phenotyping [1]. Studies demonstrate that poor metabolizers exhibit little to no elimination of this specific metabolite, whereas intermediate and extensive metabolizers (comprising ~66% of the population) show robust formation [1]. Procuring the exact N-desmethylpromethazine standard allows laboratories to establish precise calibration curves for biological fluid analysis, a capability impossible to achieve using the parent drug or oxidative metabolites.

Evidence DimensionIn vivo metabolic conversion rate (Laboratory workflow fit)
Target Compound DataRobust N-desmethylpromethazine formation (~66% of subjects classified as intermediate/extensive metabolizers).
Comparator Or BaselinePoor metabolizers (~33.3% of subjects) showing negligible N-desmethylpromethazine elimination.
Quantified DifferenceBinary presence/absence of the metabolite directly stratifies extensive vs. poor metabolizer phenotypes.
ConditionsBiological fluid analysis via TLC-UV or LC-MS following promethazine administration.

Procuring this exact standard is essential for clinical laboratories needing to validate CYP2D6 metabolic phenotypes and assess patient-specific pharmacokinetic clearance rates.

Purity-Linked Usability in Compendial QC Workflows

For pharmaceutical batch release, N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine must be quantified as Promethazine EP Impurity C to ensure API stability and regulatory compliance [1]. Generic phenothiazine standards or the parent promethazine cannot be used to calibrate the specific UV response factor and Relative Retention Time (RRT) required by pharmacopeial monographs [1]. Utilizing the exact CAS 37707-23-6 standard ensures that analytical methods can accurately detect Impurity C down to strict compendial limits (e.g., NMT 0.2% - 0.5%), preventing batch rejection due to uncalibrated degradation peaks.

Evidence DimensionRegulatory impurity quantification limit (Purity-linked usability)
Target Compound DataExact calibration of Promethazine EP Impurity C for limits as low as 0.2%.
Comparator Or BaselineGeneric phenothiazine standards or parent promethazine.
Quantified DifferenceGeneric standards yield incorrect response factors, failing to quantify Impurity C accurately at the <0.5% threshold required by EP/USP monographs.
ConditionsStability-indicating HPLC/UPLC assays for Promethazine HCl API and finished dosage forms.

Pharmaceutical manufacturers must procure CAS 37707-23-6 to legally release promethazine batches and prove compliance with pharmacopeial degradation limits.

Chromatographic Selectivity for Mainstream Laboratory Workflows

Developing stability-indicating assays requires baseline resolution between various degradation pathways. N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (Impurity C) provides the necessary reference to ensure that N-demethylation products do not co-elute with oxidation products like Promethazine Sulfoxide (Impurity D) . By injecting the exact Impurity C standard, analytical chemists can verify system suitability, ensuring a peak resolution (Rs) greater than 1.5 between closely eluting phenothiazine analogs . This specific selectivity check cannot be performed using crude degradation mixtures.

Evidence DimensionSystem suitability and peak resolution (Laboratory workflow fit)
Target Compound DataN-desmethylpromethazine (Impurity C) reference standard.
Comparator Or BaselineCrude degradation mixtures or Promethazine Sulfoxide (Impurity D).
Quantified DifferenceProvides exact Relative Retention Time (RRT) mapping to achieve baseline resolution (Rs > 1.5) from oxidative degradation products.
ConditionsReverse-phase liquid chromatography (RP-HPLC) with UV detection.

Analytical chemists require this specific compound to prove that N-demethylation degradation does not co-elute with oxidation products, ensuring assay specificity.

Pharmaceutical Quality Control & Batch Release

Procuring N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is mandatory for QA/QC laboratories conducting batch release and stability testing of promethazine hydrochloride APIs and finished dosages (such as oral solutions and injections). It serves as the exact reference standard to quantify Promethazine EP Impurity C, ensuring the product meets strict European Pharmacopoeia (EP) and United States Pharmacopeia (USP) degradation limits [1].

Pharmacogenomic & CYP450 Phenotyping Assays

In clinical pharmacokinetics, this compound is utilized as a definitive reference marker to classify patients as poor, intermediate, or extensive CYP2D6 metabolizers. By calibrating LC-MS or HPLC assays with this exact standard, researchers can accurately quantify the N-demethylation of promethazine in biological fluids, directly mapping patient-specific enzymatic activity [2].

Stability-Indicating Assay Development

Analytical chemists employ this standard during forced degradation studies to validate new HPLC and UPLC methods. Using the pure Impurity C standard ensures that the chromatographic system achieves baseline resolution between N-demethylation products and other common degradation pathways, such as oxidation to promethazine sulfoxide [1].

XLogP3

4.3

Wikipedia

N-demethylpromethazine

Dates

Last modified: 08-15-2023

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